molecular formula C12H9BrO B1359908 1-Bromo-2-phenoxybenzene CAS No. 7025-06-1

1-Bromo-2-phenoxybenzene

Cat. No. B1359908
CAS RN: 7025-06-1
M. Wt: 249.1 g/mol
InChI Key: RRWFUWRLNIZICP-UHFFFAOYSA-N
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Description

1-Bromo-2-phenoxybenzene is an aromatic ether and an organobromine compound . It is also known as 2-Bromophenyl Phenyl Ether . It is a solid substance at 20°C .


Molecular Structure Analysis

The molecular formula of 1-Bromo-2-phenoxybenzene is C12H9BrO . Its molecular weight is 249.10 g/mol . The InChI representation of its structure is InChI=1S/C12H9BrO/c13-11-8-4-5-9-12 (11)14-10-6-2-1-3-7-10/h1-9H .


Physical And Chemical Properties Analysis

1-Bromo-2-phenoxybenzene is a solid at 20°C . . Its melting point ranges from 43.0 to 47.0°C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Complex Compounds : 1-Bromo-2-phenoxybenzene serves as a precursor in synthesizing complex compounds. For instance, Zhang-qi Lin (2012) demonstrated its use in preparing [4,4′-(4,4′-Diphenylamino)-dibenzamido]phenoxybenzene, showcasing its role in complex chemical synthesis.

Chemical Dynamics and Interactions

  • Study of Solute-Solvent Interactions : In a broader context, the understanding of solute-solvent interactions is enhanced by studying similar compounds. For example, Zheng et al. (2005) utilized two-dimensional infrared vibrational echo spectroscopy to study phenol complexation, indicating the relevance of such compounds in understanding chemical dynamics (Zheng et al., 2005).

Polymer Science

  • Polymer Synthesis : In the field of polymer science, Uhrich et al. (1992) discussed the self-condensation of related bromophenol compounds to create polymers, highlighting the importance of such compounds in developing new materials (Uhrich et al., 1992).

Organic Chemistry

  • Organic Reaction Studies : The study of organic reactions often involves compounds like 1-Bromo-2-phenoxybenzene. Agou et al. (2015) explored the ring expansion of similar compounds, demonstrating their utility in understanding organic reaction mechanisms (Agou et al., 2015).

Medicinal Chemistry

  • Intermediate in Medicinal Agents : Xuan et al. (2010) synthesized 1-Bromo-2,4-dinitrobenzene from bromobenzene, an intermediate in medicinal and pharmaceutical agents, indicating the importance of such compounds in medicinal chemistry (Xuan et al., 2010).

Antifouling Applications

  • Antifouling Activity : The antifouling activities of similar bromophenol derivatives were studied by Ortlepp et al. (2008), indicating potential applications in marine biology and environmental sciences (Ortlepp et al., 2008).

Environmental Impact Studies

  • Understanding Environmental Impacts : Research by Evans and Dellinger (2003) on the thermal degradation of brominated hydrocarbons, including compounds similar to 1-Bromo-2-phenoxybenzene, provides insights into the environmental impacts of such compounds (Evans & Dellinger, 2003).

Safety And Hazards

1-Bromo-2-phenoxybenzene may cause long-lasting harmful effects to aquatic life . It’s recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

1-bromo-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWFUWRLNIZICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073486
Record name 1-Bromo-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-phenoxybenzene

CAS RN

7025-06-1, 36563-47-0
Record name 2-Bromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monobromodiphenyl ether (mixed isomers)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-phenoxy-benzene
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Record name 2-BROMODIPHENYL ETHER
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Synthesis routes and methods I

Procedure details

2-Bromophenol (1.22 mL, 11.6 mmol), phenylboronic acid (2.8 g, 23.1 mmol), Cu(OAc)2 (4.2 g, 23.1 mmol) and pyridine (4.66 mL, 57.8 mmol) were dissolved in dichloromethane (100 mL) in a reaction vessel holding 1 g of 4 Å M.S. and stirred at room temperature for 18 hours. After the reaction was completed, the reaction mixture was diluted with dichloromethane and filtered through Celite. The filtrate was extracted with 1 N NaOH and brine, and the organic layer was dried with anhydrous MgSO4 and filtered again. The filtrate was concentrated under reduced pressure) to obtain 436 mg of the target compound (1.75 mmol, 15.1%).
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.66 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
15.1%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromophenol (1 g, 5.84 mmol), phenylboronic acid (1.42 g, 11.69 mmol) and TEA (2.95 g, 29.2 mmol) in DCM (30 mL) was added Cu(OAc)2 (1.05 g, 5.84 mmol) and 4 Å molecular sieves (500 mg). The reaction mixture was stirred at room temperature over air with a dry tube attached for 16 h. The mixture was filtered and the filtrate was washed by water (50 mL) and brine (30 mL). The organic layer was dried over anhydrous Na2SO4, filtered and concentrated with the residue purified by column chromatography to give 612 mg of the desired product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of phenylboronic acid (5.12 g, 42 mmol), 2-bromophenol (3.55 g, 21 mmol), Cu(OAc)2 (7.63 g, 42 mmol), pyridine (8 ml, 103 mmol) and 4 Å molecular sieves (2.1 g) in CH2Cl2 was stirred at r.t. overnight. The mixture was diluted with CH2Cl2, filtered through celite, washed with 1M NaOH, brine and dried. Removal of solvent gave 1-bromo-2-phenoxybenzene, crystals (1.40 g, 27%). LRMS (ESI+): 248 (M+1). 1-Bromo-2-phenoxybenzene was coupled to piperazine using the Buchwald chemistry described in preparation 1A to afford the title compound. LRMS (ESI+) 255 (M+1)
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.63 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-phenoxybenzene
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Citations

For This Compound
11
Citations
A Lopez-Magano, N Salaverri, L Marzo… - Applied Catalysis B …, 2022 - Elsevier
… In such a way, dehalogenation of 1-bromo-2-phenoxybenzene, considered the model substrate of PBDEs because of its high toxicity and simplicity [65], was performed in 89% of yield …
Number of citations: 5 www.sciencedirect.com
J Ma, M Idris, TY Li, DSM Ravinson… - Advanced Optical …, 2022 - Wiley Online Library
… The first step in either SAS or XAX synthesis is lithiation of 2-bromobiphenyl or 1-bromo-2-phenoxybenzene with n-butyllithium, respectively, followed by nucleophilic addition of the …
Number of citations: 11 onlinelibrary.wiley.com
A Kumar, BS Bhakuni, CD Prasad, S Kumar, S Kumar - Tetrahedron, 2013 - Elsevier
Potassium tert-butoxide mediated carbon–chalcogen C–E (E=O, S and Se) coupling reaction has been studied from aryl bromide and phenol/aryl disulfide/diselenide substrates. A …
Number of citations: 51 www.sciencedirect.com
A Lopez-Magano, N Salaverri, L Marzo, R Más… - Available at SSRN … - papers.ssrn.com
… [16] In such a way, dehalogenation of 1-bromo2-phenoxybenzene, considered the model substrate of PBDEs because of its high toxicity and simplicity,[40] was performed in 89 % of …
Number of citations: 1 papers.ssrn.com
R Rossi, F Bellina, D Ciucci, A Carpita, C Fanelli - Tetrahedron, 1998 - Elsevier
Several structural analogues of strobilurin A having general formula (E)- 18 , in which the methyl (E)-3-methoxypropenoate unit is linked to substituted aromatic, alkenyl or cyclopentenyl …
Number of citations: 35 www.sciencedirect.com
CS Li, BY Ren, YG Sun - Resources Chemicals and Materials, 2023 - Elsevier
… Using 1-bromo-2-phenoxybenzene as starting material, the corresponding Grignard reagent was formed under water-free and oxygen-free conditions, and then the 9H-fluoren-9-one …
Number of citations: 1 www.sciencedirect.com
CS Li, BY Ren, YG Sun - researchgate.net
… Using 1-bromo-2-phenoxybenzene as starting material, the corresponding Grignard reagent was formed under water-free and oxygenfree conditions, and then the 9H-fluoren-9-one …
Number of citations: 0 www.researchgate.net
ACA Muraca, C Raminelli - Acs Omega, 2020 - ACS Publications
A class of aryne precursors, that is, 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, has been developed through well-established synthetic routes, which allow the formation of arynes …
Number of citations: 7 pubs.acs.org
TI Richardson, PL Ornstein, K Briner… - Journal of medicinal …, 2004 - ACS Publications
… of solvent gave 1-bromo-2-phenoxybenzene as crystals (1.40 g, 27%). LRMS (ES): 248 (M + 1). The title compound was prepared from piperazine and 1-bromo-2-phenoxybenzene in a …
Number of citations: 91 pubs.acs.org
C Shen, XF Wu - Synlett, 2016 - thieme-connect.com
… No 1-fluoro-2-phenoxybenzene or 1-bromo-2-phenoxybenzene but trace amount of 2,2′-difluoro-1,1′-biphenyl was observed on GC–MS (Scheme [2, b]). It indicates that palladium-…
Number of citations: 16 www.thieme-connect.com

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